Benzo[b]thiophene-4-carboxylic acid
Overview
Description
Benzo[b]thiophene-4-carboxylic acid is a heterocyclic compound containing a benzene ring fused to a thiophene ring with a carboxylic acid group at the 4-position. This compound is part of the larger class of benzothiophenes, which are known for their diverse applications in pharmaceuticals, agrochemicals, and materials science .
Scientific Research Applications
Benzo[b]thiophene-4-carboxylic acid has a wide range of applications in scientific research:
Biology: The compound is used in the study of enzyme inhibition and protein-ligand interactions.
Safety and Hazards
Future Directions
Thiophene-based analogs, including Benzo[b]thiophene-4-carboxylic acid, continue to fascinate a growing number of scientists as a potential class of biologically active compounds . They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects . Therefore, the future direction would likely involve further exploration of its potential applications in medicine and industry.
Mechanism of Action
Target of Action
Benzo[b]thiophene-4-carboxylic acid is a potential STING agonist . STING (Stimulator of Interferon Genes) is an immune-associated protein that localizes in the endoplasmic reticulum membrane . It plays a crucial role in the innate immune system, being directly stimulated by cyclic dinucleotides (CDNs) to activate the immune response .
Mode of Action
The compound interacts with STING through two canonical hydrogen bonds, a π-π stacking interaction, and a π-cation interaction . This interaction triggers a conformational change in STING, activating it . The compound lacks h-bond interactions with ser162 and thr263 of sting, suggesting that introducing h-bond interactions between the agonist and these residues may improve its sting activating activity .
Biochemical Analysis
Biochemical Properties
Benzo[b]thiophene-4-carboxylic acid plays a vital role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. The nature of these interactions is complex and multifaceted, involving a range of biochemical processes .
Cellular Effects
The effects of this compound on various types of cells and cellular processes are significant. It influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The mechanism of action of this compound is intricate. It exerts its effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
Over time, the effects of this compound can change in laboratory settings. This includes information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. This includes any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses .
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with various enzymes or cofactors, and can also affect metabolic flux or metabolite levels .
Transport and Distribution
This compound is transported and distributed within cells and tissues. This includes any transporters or binding proteins that it interacts with, as well as any effects on its localization or accumulation .
Subcellular Localization
The subcellular localization of this compound and any effects on its activity or function are significant. This includes any targeting signals or post-translational modifications that direct it to specific compartments or organelles .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of benzo[b]thiophene-4-carboxylic acid can be achieved through various methods. One common approach involves the cyclization of 2-mercaptobenzoic acid with acetic anhydride, followed by oxidation . Another method includes the use of aryne intermediates, where o-silylaryl triflates react with alkynyl sulfides to form the benzothiophene scaffold .
Industrial Production Methods: Industrial production often employs catalytic processes to enhance yield and efficiency. For instance, palladium-catalyzed coupling reactions are frequently used to construct the benzothiophene core . These methods are optimized for large-scale production, ensuring high purity and consistency of the final product.
Chemical Reactions Analysis
Types of Reactions: Benzo[b]thiophene-4-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions typically target the carboxylic acid group, converting it to an alcohol or aldehyde.
Substitution: Electrophilic aromatic substitution reactions can introduce various substituents onto the benzothiophene ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like bromine or chlorine in the presence of a Lewis acid catalyst are employed for halogenation reactions.
Major Products: The major products formed from these reactions include sulfoxides, sulfones, alcohols, aldehydes, and halogenated derivatives .
Comparison with Similar Compounds
- Benzo[b]thiophene-2-carboxylic acid
- Benzo[b]thiophene-3-carboxylic acid
- Thianaphthene-2-carboxylic acid
Comparison: While all these compounds share the benzothiophene core, their unique substitution patterns confer different chemical and biological properties. For example, benzo[b]thiophene-2-carboxylic acid is primarily used in organic synthesis and pharmaceuticals, whereas benzo[b]thiophene-4-carboxylic acid has broader applications in materials science and medicine .
This compound stands out due to its versatility and the ease with which it can be modified to produce a wide range of derivatives with diverse applications .
Properties
IUPAC Name |
1-benzothiophene-4-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6O2S/c10-9(11)7-2-1-3-8-6(7)4-5-12-8/h1-5H,(H,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
REVHWEJAHDLSTJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C2C=CSC2=C1)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90359993 | |
Record name | benzo[b]thiophene-4-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90359993 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
178.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
10134-95-9 | |
Record name | benzo[b]thiophene-4-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90359993 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 10134-95-9 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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